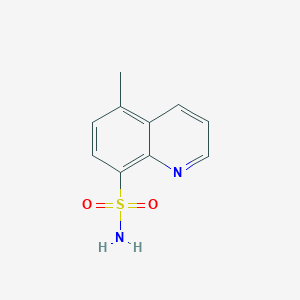

5-Methylquinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methylquinoline-8-sulfonamide: is an organic compound that belongs to the quinoline family It features a quinoline ring substituted with a methyl group at the 5-position and a sulfonamide group at the 8-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-sulfonamide can be achieved through several methods. One common approach involves the sulfonation of 5-methylquinoline followed by the introduction of the sulfonamide group. The reaction typically requires a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, followed by the addition of an amine to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methylquinoline-8-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, sulfonic acids, and various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 5-Methylquinoline-8-sulfonamide and its derivatives in cancer therapy. A notable investigation involved the synthesis of 8-quinolinesulfonamide derivatives, which were tested for their cytotoxic effects against several cancer cell lines, including:

- Amelanotic melanoma (C32)

- Melanotic melanoma (COLO829)

- Triple-negative breast cancer (MDA-MB-231)

- Glioblastoma multiforme (U87-MG)

- Lung cancer (A549)

The results indicated that certain derivatives exhibited significant anticancer activity, with some compounds achieving effective inhibition at concentrations as low as 0.1 µg/mL . This suggests that this compound could serve as a promising lead compound for developing new anticancer agents.

Antimicrobial Properties

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that quinoline-based compounds exhibit effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The structure of the sulfonamide moiety appears to enhance the compound's ability to disrupt bacterial growth .

Carbonic Anhydrase Inhibition

Another significant application of this compound is its role as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that facilitate the conversion of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes. Inhibitors of these enzymes have potential therapeutic applications in treating conditions like glaucoma and certain types of cancer.

Research has shown that derivatives of quinoline-based sulfonamides can selectively inhibit carbonic anhydrases with high potency, indicating their potential as therapeutic agents . The inhibition constants for these compounds were found to be in the nanomolar range, showcasing their efficacy.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical reactions, including nucleophilic substitutions and coupling reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Modifications to the quinoline ring or sulfonamide group can significantly impact the compound's efficacy against cancer cells or bacteria.

For instance, variations in substituents on the quinoline ring have been shown to influence both anticancer and antimicrobial activities. This highlights the importance of systematic exploration of structural modifications to enhance therapeutic outcomes .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in laboratory settings:

- A study demonstrated that specific derivatives were effective against triple-negative breast cancer cells, showing promise for further development into clinical treatments.

- Another investigation focused on the antimicrobial properties, revealing that certain modifications increased activity against resistant bacterial strains.

These findings underscore the versatility of this compound as a scaffold for developing new therapeutic agents across multiple domains.

Mecanismo De Acción

The mechanism of action of 5-Methylquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The quinoline ring can intercalate with DNA, affecting replication and transcription.

Comparación Con Compuestos Similares

Quinoline-8-sulfonamide: Lacks the methyl group at the 5-position, which can affect its biological activity and chemical reactivity.

5-Methylquinoline: Lacks the sulfonamide group, resulting in different chemical properties and applications.

8-Hydroxyquinoline: Contains a hydroxyl group instead of a sulfonamide group, leading to different biological activities.

Uniqueness: 5-Methylquinoline-8-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Actividad Biológica

5-Methylquinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound features a quinoline ring substituted with a methyl group at the 5-position and a sulfonamide group at the 8-position. This unique structure contributes to its biological activities:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, inhibiting enzymes crucial for various biochemical pathways.

- DNA Intercalation : The quinoline ring can intercalate into DNA, potentially disrupting replication and transcription processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4 µg/mL |

| Enterococcus faecalis | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The compound's effectiveness against MRSA is particularly noteworthy, as it shows comparable efficacy to standard antibiotics like oxacillin .

Anticancer Activity

This compound has also been evaluated for its anticancer properties across various cancer cell lines. The following table summarizes key findings from recent studies:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Human amelanotic melanoma (C-32) | 10 | Induction of apoptosis via BCL-2/BAX modulation |

| Human breast adenocarcinoma (MDA-MB-231) | 15 | Inhibition of cell cycle regulators (P53, P21) |

| Human lung adenocarcinoma (A549) | 12 | Reduction in intracellular pyruvate levels |

The compound showed selective toxicity towards cancer cells while sparing normal human dermal fibroblasts (HFF-1), indicating a favorable therapeutic index .

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, on multiple cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in lung cancer cells (A549) where it induced apoptosis through modulation of apoptotic markers .

- Antimicrobial Efficacy Against MRSA : Another investigation focused on the antimicrobial activity of this compound against MRSA strains. The compound was shown to disrupt bacterial cell wall synthesis and inhibit growth effectively, suggesting potential as a therapeutic agent in treating resistant infections .

Propiedades

IUPAC Name |

5-methylquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHLBXSSOVDGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.